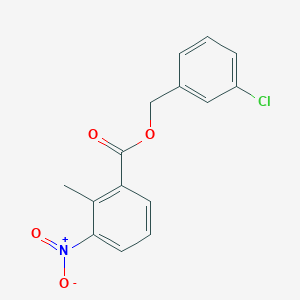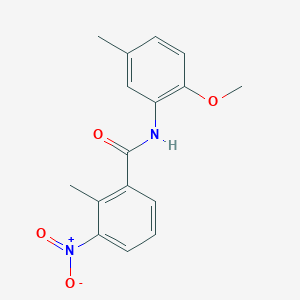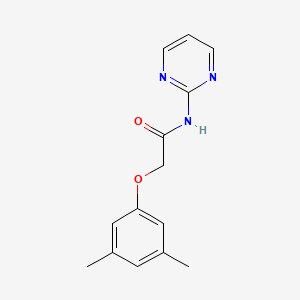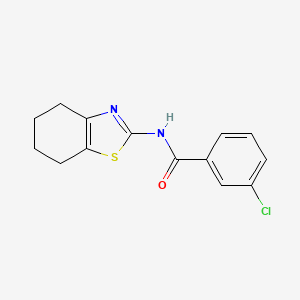![molecular formula C25H19ClN4O B5811755 N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide, also known as CEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEP belongs to the class of pyrimidine derivatives and has been found to exhibit a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is not fully understood. However, it has been proposed that N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide exerts its biological effects by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to have antiviral activity by inhibiting viral replication. Additionally, N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit potent antitumor and antiviral activity in vitro. However, one of the limitations of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has not been fully evaluated, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for the study of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. One area of research is the development of novel formulations of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide that can improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the toxicity of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide and its potential side effects. Another area of research is the identification of the specific signaling pathways and molecular targets that are involved in the biological effects of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. This information could be used to develop more targeted therapies for cancer and viral infections. Finally, the potential use of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.
Méthodes De Synthèse
The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction of the resulting product with 4,6-diphenyl-2-pyrimidinamine. The final product is obtained by the condensation of the resulting intermediate with 4-chlorobenzaldehyde. The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is a multi-step process that requires careful handling of reagents and purification of intermediates.
Applications De Recherche Scientifique
N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O/c1-17(18-12-14-21(26)15-13-18)29-30-25(31)24-27-22(19-8-4-2-5-9-19)16-23(28-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,30,31)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMOTHSSCYBNSM-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)


![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)


